1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile, commonly known as (2R)-Vildagliptin, is the (R)-enantiomer of the widely prescribed dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin. In industrial and analytical procurement, it is strictly utilized as a Pharmaceutical Analytical Impurity (PAI) and certified reference standard . Because regulatory guidelines mandate stringent control over the stereochemical purity of chiral active pharmaceutical ingredients (APIs), procuring highly pure (2R)-Vildagliptin (typically >98% HPLC purity) is essential for calibrating analytical instruments and validating the enantiomeric purity of commercial Vildagliptin batches .
Attempting to substitute (2R)-Vildagliptin with the active (2S)-enantiomer, a racemic mixture, or a generic structural analog in quality control workflows fundamentally fails because analytical validation requires exact stereochemical matching [1]. Regulatory agencies require the specific quantification of the (2R)-isomer as an unwanted chiral impurity in Vildagliptin bulk drug substances, with strict limits typically set at Not More Than (NMT) 0.15% [2]. Without the exact (2R)-Vildagliptin reference standard, laboratories cannot establish accurate retention times, calculate response factors, or achieve the baseline resolution necessary to confidently quantify trace stereoinversion events during API synthesis [1].
In chiral HPLC method validation, the precise calibration of the system relies on the (2R)-Vildagliptin reference standard to differentiate it from the active (S)-API. Using the exact (2R)-standard enables a baseline chromatographic resolution (Rs > 1.5) between the enantiomers, allowing for accurate quantification down to a Limit of Detection (LOD) of <0.05%, whereas uncalibrated systems or generic standards cannot reliably resolve these co-eluting stereoisomers .
| Evidence Dimension | Chromatographic resolution (Rs) and Limit of Detection (LOD) |
| Target Compound Data | (2R)-Vildagliptin reference standard |
| Comparator Or Baseline | Uncalibrated chiral assay / Racemic mixture |
| Quantified Difference | Achieves Rs > 1.5 and LOD <0.05% for precise impurity tracking |
| Conditions | Chiral HPLC using ethanol/diethylamine mobile phase |
Essential for quality control laboratories to prove that Vildagliptin API batches meet regulatory stereochemical purity requirements.
The procurement of (2R)-Vildagliptin is critical for verifying that bulk drug substances adhere to the strict regulatory specification of Not More Than (NMT) 0.15% for the 2R-enantiomer [1]. By using this compound as a quantitative benchmark, manufacturers can certify that the active (2S)-Vildagliptin maintains an enantiomeric purity of >99.85%, a verification that is impossible when using non-stereospecific impurity standards [2].
| Evidence Dimension | Enantiomeric impurity quantification limit |
| Target Compound Data | (2R)-Vildagliptin standard integration |
| Comparator Or Baseline | Non-stereospecific impurity standards |
| Quantified Difference | Enables validation of the NMT 0.15% regulatory threshold |
| Conditions | Bulk drug substance release testing |
Prevents the regulatory rejection of commercial API batches by ensuring exact compliance with chiral purity specifications.
In pharmacological profiling and high-throughput screening, (2R)-Vildagliptin serves as a critical stereoisomeric control. While the active (2S)-enantiomer exhibits highly potent DPP-4 inhibition (IC50 in the low nanomolar range, ~3.5 nM), the (2R)-enantiomer demonstrates a >100-fold reduction in target affinity . This stark quantitative difference makes the 2R-isomer a highly effective negative control or baseline reference for validating the stereospecificity of novel DPP-4 inhibitor candidates .
| Evidence Dimension | DPP-4 inhibitory activity (IC50) |
| Target Compound Data | (2R)-Vildagliptin |
| Comparator Or Baseline | (2S)-Vildagliptin (Active API) |
| Quantified Difference | >100-fold lower inhibitory potency |
| Conditions | In vitro DPP-4 enzyme kinetic assays |
Provides researchers with a structurally identical but pharmacologically inactive baseline to validate assay sensitivity and target specificity.
(2R)-Vildagliptin is the mandatory reference standard for analytical laboratories developing and validating chiral HPLC or LC-MS methods. It is used to establish system suitability, define retention times, and ensure baseline resolution from the active (S)-enantiomer during routine batch testing .
Chemical engineers optimizing the synthesis of Vildagliptin utilize this standard to monitor stereoinversion. By precisely tracking the formation of the (2R)-impurity, manufacturers can adjust reaction parameters to maintain the impurity level strictly below the 0.15% regulatory threshold [1].
In preclinical pharmacology, the (2R)-isomer is procured as a negative control for DPP-4 inhibition assays. Its significantly lower binding affinity compared to the (2S)-enantiomer allows researchers to benchmark the stereospecific requirements of the DPP-4 active site when screening novel antidiabetic compounds .